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Compound of Interest

Compound Name: 2-Phenylanthracene

Cat. No.: B159574 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Phenylanthracene, a polycyclic aromatic hydrocarbon of significant interest in materials

science and organic electronics. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering

valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental ¹H and ¹³C NMR data for 2-Phenylanthracene are not readily available in

the public domain. However, based on the analysis of closely related structures, such as its

isomer 9-phenylanthracene and other substituted anthracenes, a predicted spectroscopic

profile can be outlined. The aromatic protons of the anthracene core are expected to resonate

in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm, due to the

ring current effect. The protons of the phenyl substituent would also appear in this aromatic

region. In the ¹³C NMR spectrum, the carbon atoms of the fused aromatic rings are expected to

produce signals in the range of 120-140 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Phenylanthracene

Proton Assignment Predicted Chemical Shift (ppm)

Anthracene Protons 7.0 - 9.0

Phenyl Protons 7.2 - 7.8
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Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Phenylanthracene

Carbon Assignment Predicted Chemical Shift (ppm)

Anthracene Carbons 120 - 135

Phenyl Carbons 125 - 140

Quaternary Carbons 130 - 145

Infrared (IR) Spectroscopy
The infrared spectrum of 2-Phenylanthracene provides valuable information about its

molecular vibrations. The key absorption bands are characteristic of the aromatic C-H and C=C

stretching and bending vibrations.

Table 3: IR Absorption Bands for 2-Phenylanthracene

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3100 - 3000 Aromatic C-H Stretch Medium

1620 - 1580 Aromatic C=C Stretch Medium-Strong

1500 - 1450 Aromatic C=C Stretch Medium-Strong

900 - 675
Aromatic C-H Out-of-Plane

Bend
Strong

Data obtained from the NIST WebBook for a sample prepared as a KBr pellet.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of 2-Phenylanthracene is characterized by multiple

absorption bands in the ultraviolet and visible regions, arising from π-π* electronic transitions

within the extended conjugated system. While a complete experimental spectrum with molar

absorptivity values is not available, the absorption maxima are expected to be similar to those

of other anthracene derivatives.
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Table 4: Representative UV-Vis Absorption Maxima for Phenyl-Substituted Anthracenes

Wavelength (λmax, nm)
Molar Absorptivity (ε,

M⁻¹cm⁻¹)
Solvent

~260 Not Reported Ethanol

~355 Not Reported Ethanol

~375 Not Reported Ethanol

~395 Not Reported Ethanol

Note: These values are representative of anthracene and its derivatives and may vary for 2-
Phenylanthracene.

Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data

presented.

NMR Spectroscopy
A sample of 2-Phenylanthracene (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher). ¹H NMR spectra are typically acquired with a sufficient

number of scans to achieve a good signal-to-noise ratio. ¹³C NMR spectra may require a larger

number of scans due to the lower natural abundance of the ¹³C isotope. Chemical shifts are

referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy
For solid samples like 2-Phenylanthracene, the KBr pellet method is commonly employed. A

small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-

200 mg). The mixture is then pressed under high pressure to form a transparent pellet. The IR

spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

UV-Vis Spectroscopy
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A dilute solution of 2-Phenylanthracene is prepared in a UV-transparent solvent, such as

ethanol or cyclohexane. The concentration is adjusted to ensure that the absorbance values fall

within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). The UV-Vis absorption

spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a

reference.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

2-Phenylanthracene.
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Caption: Workflow for the spectroscopic analysis of 2-Phenylanthracene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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